molecular formula C19H20ClN5OS B2784875 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide CAS No. 852373-38-7

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2784875
CAS No.: 852373-38-7
M. Wt: 401.91
InChI Key: VIXNNUAJXVJFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a 4-chlorophenyl group at the 3-position of the triazole ring, a thioether linkage at the 6-position of the pyridazine ring, and an N-cyclohexylacetamide side chain. The compound’s design leverages the electron-withdrawing 4-chlorophenyl group to enhance binding interactions and metabolic stability .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXNNUAJXVJFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. The final compound is obtained by attaching the chlorophenyl and cyclohexylacetamide groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to interact with microbial enzymes can contribute to its antimicrobial properties .

Biological Activity

The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide is a novel organic molecule that has drawn attention due to its potential biological activities. This compound features a unique structural arrangement that combines a triazolo-pyridazine core with a thioether and an acetamide group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18ClN5S\text{C}_{14}\text{H}_{18}\text{ClN}_5\text{S}

This structure includes:

  • A triazolo ring system.
  • A pyridazine moiety.
  • A thioether linkage.
  • An N-cyclohexylacetamide functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the triazolo-pyridazine core.
  • Introduction of the thioether linkage.
  • Final acetamide formation through reaction with cyclohexyl amine.

Anticancer Activity

Research indicates that derivatives of triazolo and pyridazine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study Findings:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of human cancer cell lines, with IC50 values indicating potency comparable to established anticancer agents .
  • The mechanism of action appears to involve the induction of oxidative stress and disruption of cellular signaling pathways associated with cancer cell survival .

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects. Lipoxygenase (LOX) enzymes are critical in the inflammatory response, and compounds with triazole structures have shown promise as LOX inhibitors.

Research Findings:

  • In vitro assays revealed that the compound exhibits moderate inhibition of 15-LOX activity, suggesting potential use in treating inflammatory conditions .
  • The structure-activity relationship (SAR) studies indicated that modifications to the phenyl and thiazole groups could enhance inhibitory activity against LOX enzymes .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

ParameterValue
SolubilityModerate
BioavailabilityHigh
MetabolismHepatic (CYP450)
Elimination Half-life6 hours

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents CAS Number Key Features
Target Compound : 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-(4-Chlorophenyl)
- 6-(thio)-N-cyclohexylacetamide
Not explicitly listed High lipophilicity due to cyclohexyl group; potential for CNS penetration
Analog 1 : 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide 1,2,4-triazole - 5-(4-Chlorophenyl)
- 4-phenyl
- 3-(thio)-N-cyclohexylacetamide
309266-55-5 Triazole core instead of triazolopyridazine; reduced aromatic stacking potential
Analog 2 : 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-(4-Ethoxyphenyl)
- 6-(thio)-N-(4-fluorophenyl)acetamide
721964-51-8 Ethoxy group improves solubility; fluorophenyl may enhance bioavailability
Analog 3 : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine - 3-Methyl
- N-methylacetamide
108825-65-6 Methyl substituent reduces steric hindrance; simpler side chain

Physicochemical and Functional Insights

  • Electron Effects : The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects than ethoxyphenyl (Analog 2) or methyl (Analog 3), which could stabilize interactions with hydrophobic binding pockets .
  • Biological Activity : While direct activity data for the target compound are absent, Analog 3 (CAS 108825-65-6) has been used to inhibit Lin28 proteins, suggesting triazolopyridazines may target RNA-binding proteins or epigenetic regulators .

Q & A

Q. What analytical methods validate metabolite identification in pharmacokinetic studies?

  • Methodology :
  • In vitro metabolism : Incubate with liver microsomes (human/rat), and analyze via LC-QTOF-MS for phase I/II metabolites .
  • Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in animal models .
  • CYP inhibition assays : Determine if metabolites interfere with cytochrome P450 enzymes using fluorometric substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.